5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-3-12-6-7-13(20-2)14(10-12)21(18,19)16-11-15(17)8-4-5-9-15/h6-7,10,16-17H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCPESLDYVTUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl alcohol: This can be achieved through the reduction of cyclopentanone using a reducing agent such as sodium borohydride (NaBH4).
Alkylation: The cyclopentyl alcohol is then alkylated with an appropriate alkyl halide to introduce the desired substituent.
Sulfonamide formation: The alkylated cyclopentyl alcohol is reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The sulfonamide group can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against the following analogs:
Structural Analogues of Benzenesulfonamide Derivatives
Key comparable compounds include:
5-(2-Aminopropyl)-N-(tert-butyl)-2-methoxybenzenesulfonamide (Tamsulosin precursor): Features a tert-butyl group instead of the (1-hydroxycyclopentyl)methyl moiety. Synthesized with 87% yield via enzymatic catalysis .
5-(6-Chloro-8-(((2-ethylpyridin-4-yl)methyl)amino)-2-methylimidazo[1,2-b]pyridazin-3-yl)-N-(1-hydroxybutan-2-yl)-2-methoxybenzenesulfonamide: Incorporates a heterocyclic imidazo[1,2-b]pyridazine group, enhancing π-π stacking interactions. The 1-hydroxybutan-2-yl substituent offers a longer alkyl chain, increasing hydrophilicity compared to the cyclopentyl group .
N-Substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide : Substitutes the ethyl group with chlorine, introducing electronegativity that may alter electronic distribution and binding kinetics .
Physicochemical and Pharmacological Properties
Key Observations :
- Bioactivity : The heterocyclic derivative (Compound 22) exhibits potent enzyme inhibition (IC50: <10 nM), likely due to its extended conjugated system and polar hydroxybutyl group .
- Synthetic Efficiency : Enzymatic methods for Tamsulosin precursors achieve high yields (87%), whereas mercury-mediated syntheses (e.g., cyclopentyl derivatives in ) are less favored due to toxicity concerns .
Substituent Effects on Conformation and Binding
- Cyclopentyl vs.
- Ethyl vs. Chloro Substituents : The 5-ethyl group in the target compound improves lipophilicity over 5-chloro analogs (e.g., ), which may favor passive diffusion across biological membranes .
Biological Activity
Overview of Biological Activity
5-Ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that may exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Sulfonamides are known for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways.
Antimicrobial Activity
Sulfonamides, including derivatives similar to the compound , have been extensively studied for their antimicrobial properties . They act primarily by inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This mechanism leads to the suppression of bacterial growth and proliferation.
Key Findings:
- In vitro studies have shown that sulfonamide derivatives can effectively inhibit a range of Gram-positive and Gram-negative bacteria.
- Some studies indicate that modifications in the sulfonamide structure can enhance antimicrobial potency against resistant strains.
Anti-inflammatory Properties
Research indicates that compounds with sulfonamide groups may possess anti-inflammatory effects . This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Mechanism:
- Sulfonamides may reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
- Certain derivatives have shown promise in preclinical models for reducing inflammation without significant side effects.
Anticancer Potential
Emerging studies suggest that some sulfonamide derivatives may have anticancer properties , potentially through various mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth.
Research Insights:
- Some compounds have been found to target specific cancer cell lines, leading to reduced viability and increased apoptosis.
- The structure-activity relationship (SAR) of these compounds indicates that specific substitutions can enhance anticancer activity.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Relevant Findings |
|---|---|---|
| Antimicrobial | Inhibition of dihydropteroate synthase | Effective against various bacteria; resistance issues noted |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Promising results in preclinical models |
| Anticancer | Induction of apoptosis, inhibition of tumor growth | Targeting specific cancer cell lines; structure-dependent efficacy |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the efficacy of a sulfonamide derivative against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition at low concentrations, suggesting potential for clinical application in treating resistant infections.
- Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, a sulfonamide-based treatment led to a notable decrease in joint swelling and pain scores compared to placebo controls.
- Anticancer Activity : Research on a related sulfonamide compound demonstrated its ability to induce cell cycle arrest in human colorectal cancer cells, leading to increased apoptosis rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the key considerations in optimizing the synthesis of 5-ethyl-N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide to achieve high yields?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (40–80°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometry of precursors. For example, the use of triethylamine as a base can neutralize HCl byproducts, improving reaction efficiency . Multi-step protocols involving nucleophilic substitution and sulfonamide coupling are common, with intermediates purified via column chromatography to minimize impurities .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving 3D conformation, as demonstrated for structurally analogous sulfonamides in Acta Crystallographica studies . Complementary techniques include:
- NMR : 1H/13C NMR for verifying substituent connectivity (e.g., methoxy and ethyl groups).
- HRMS : High-resolution mass spectrometry for molecular weight validation.
- FT-IR : Confirmation of sulfonamide (-SO2NH-) and hydroxyl (-OH) functional groups .
Q. How can reaction byproducts be identified and minimized during synthesis?
- Methodological Answer : Byproducts like sulfonic acids or hydrolyzed intermediates (e.g., 2-methoxybenzenesulfonic acid) can arise from over-oxidation or moisture exposure. Techniques include:
- TLC Monitoring : To track reaction progress and halt at optimal conversion.
- LC-MS : For identifying low-abundance impurities.
- Inert Atmosphere : Use of nitrogen/argon to prevent unintended hydrolysis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this sulfonamide derivative?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and electrostatic potential, revealing interaction sites with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Molecular docking against protein databases (PDB) assesses binding affinity, guided by structural analogs with known bioactivity . Validation via in vitro assays (e.g., enzyme inhibition) is critical to confirm predictions .
Q. What experimental strategies address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC50 values or efficacy may stem from assay conditions (e.g., cell line variability, solvent effects). Strategies include:
- Standardized Protocols : Replicate studies using WHO-recommended cell lines (e.g., HEK293 for cytotoxicity).
- Dose-Response Curves : To establish consistent potency thresholds.
- Metabolite Profiling : LC-MS/MS to rule out interference from degradation products .
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound in anticancer applications?
- Methodological Answer : SAR requires systematic structural modifications (e.g., replacing the ethyl group with halogens or altering the cyclopentyl moiety) followed by bioactivity testing. Key steps:
- Analog Synthesis : Derivatives with incremental changes to the sulfonamide core.
- In Vivo/In Vitro Testing : Assess cytotoxicity (MTT assay), apoptosis (Annexin V staining), and target modulation (Western blot for caspase-3).
- 3D-QSAR Modeling : To correlate structural features with activity trends .
Q. What are the challenges in scaling up the synthesis for preclinical trials, and how can they be mitigated?
- Methodological Answer : Scale-up challenges include exothermic reactions and purification bottlenecks. Mitigation strategies:
- Flow Chemistry : For controlled, continuous synthesis.
- Crystallization Optimization : Solvent-antisolvent systems to enhance yield and purity.
- PAT (Process Analytical Technology) : Real-time monitoring via Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
